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Compound of Interest

Compound Name: EJR-866-75

Cat. No.: B1192711 Get Quote

Executive Summary: The Selectivity Paradox
EJR-866-75 represents a critical evolution in the pharmacological interrogation of the PTP4A

(PRL) phosphatase family. While often categorized primarily as a PTP4A3 (PRL-3) inhibitor, its

biochemical profile reveals a distinct identity: it is a potent, reversible, pan-PTP4A inhibitor with

significant cross-reactivity against PTP4A1 and PTP4A2.

Unlike its analog EJR-866-81, which achieved a breakthrough in isoform selectivity, EJR-866-
75 retains the broad-spectrum inhibition profile of its parent compound, JMS-053, while offering

improved physicochemical properties (solubility and drug-likeness). This guide delineates the

precise selectivity window of EJR-866-75, providing the experimental evidence required to

select the correct probe for your specific signaling context.

Chemical Identity & Mechanism
EJR-866-75 is a thienopyridinedione derivative designed to target the shallow, hydrophobic

active site of PTP4A phosphatases.

IUPAC Name: 7-Imino-2-(4-(2-morpholinoethoxy)phenyl)thieno[3,2-c]pyridine-4,6(5H,7H)-

dione[1]

Core Scaffold: Thienopyridinedione (optimized for redox stability compared to earlier

quinone-based inhibitors).
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Binding Mechanism: Reversible inhibition.[2][3] Kinetic studies suggest an allosteric mode of

action similar to JMS-053, likely engaging the WPD loop region or a proximal hydrophobic

pocket, stabilizing the closed (inactive) conformation.

Structural Visualization
Figure 1: Structural logic of EJR-866-75. The morpholino side chain improves aqueous

solubility, a key limitation of the parent compound JMS-053.

Comparative Selectivity Profile
The following data aggregates biochemical IC50 values derived from DiFMUP fluorescence

assays. Note the critical distinction between EJR-866-75 and the "Selectivity Breakthrough"

analogs (EJR-866-81/NRT-870-59).

Table 1: Isoform Selectivity & Off-Target Profiling

Target
EJR-866-75 (

)

JMS-053
(Parent)

EJR-866-81
(Analog)

Selectivity
Verdict

PTP4A3 (PRL-3) 98.2 nM ~40–80 nM 36.1 nM Potent

PTP4A1 (PRL-1) Equipotent Equipotent
>10-fold

selective
Non-Selective

PTP4A2 (PRL-2) Equipotent Equipotent
>10-fold

selective
Non-Selective

CDC25B 122.6 nM 92.6 nM 65.5 nM
Significant

Cross-Reactivity

DUSP3 >600 nM >500 nM >300 nM
Moderate

Selectivity

PTP1B >1000 nM >1000 nM >1000 nM Highly Selective

Interpretation for Experimental Design
Use EJR-866-75 when: You require a pan-PTP4A knockdown mimetic. Since PTP4A1 and

PTP4A2 often share redundant oncogenic functions (e.g., migration, proliferation) with

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.researchgate.net/publication/352190373_Next_Generation_Potent_Cell-active_Inhibitors_of_the_Oncogenic_PTP4A3_Phosphatase
https://www.oncotarget.com/article/23787/text/
https://www.benchchem.com/product/b1192711?utm_src=pdf-body
https://www.benchchem.com/product/b1192711?utm_src=pdf-body
https://www.benchchem.com/product/b1192711?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PTP4A3, EJR-866-75 is an excellent tool for total family inhibition.

Avoid EJR-866-75 when: You are specifically dissecting the unique contribution of PTP4A3

distinct from A1/A2. In such cases, EJR-866-81 or NRT-870-59 are the mandatory choices.

Experimental Protocols
To replicate the selectivity data or validate the inhibitor in your system, follow this standardized

DiFMUP assay protocol.

Reagents Preparation[2][5][6]
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5 mM TCEP (Tris(2-

carboxyethyl)phosphine). Note: Avoid DTT if possible, as it can destabilize some

thienopyridinediones, though EJR-866-75 is relatively redox-stable.

Substrate: DiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate).[3] Stock at 10 mM in

DMSO.

Enzyme: Recombinant human PTP4A1, PTP4A2, and PTP4A3 (catalytic domains).

Kinetic Assay Workflow
Plate Setup: Use black 384-well low-volume plates.

Inhibitor Incubation:

Dispense 10 µL of Enzyme (final conc: 20 nM) into wells.

Add 100 nL of EJR-866-75 (serial dilution in DMSO).

CRITICAL STEP: Incubate for 20 minutes at Room Temperature. This allows the

compound to induce/stabilize the allosteric conformational change.

Reaction Initiation:

Add 10 µL of DiFMUP substrate (final conc: equal to

, typically ~15-20 µM for PTP4A3).
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Measurement:

Monitor fluorescence (Ex: 358 nm / Em: 455 nm) continuously for 20 minutes.

Calculate initial velocities (

) from the linear portion of the curve.

Data Analysis: Fit data to the four-parameter logistic equation to determine

.

Signaling Pathway Impact
EJR-866-75 inhibition of the PTP4A family results in the hyper-phosphorylation of specific

downstream substrates, leading to the suppression of migration and epithelial-mesenchymal

transition (EMT).
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Figure 2: EJR-866-75 exerts a multi-pronged effect by simultaneously blocking all three PTP4A

isoforms, leading to the collapse of migratory signaling via Src and RhoA pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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